molecular formula C28H32Na2O4 B2744368 Disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate CAS No. 1099827-38-9

Disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate

Cat. No.: B2744368
CAS No.: 1099827-38-9
M. Wt: 478.54
InChI Key: OYVDKEAYUDBVPP-UHFFFAOYSA-L
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Description

Disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate is a complex chemical compound that belongs to the family of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate typically involves multiple steps, starting from adamantane. One common method involves the functionalization of adamantane through radical or carbocation intermediates, which are known for their stability and reactivity . The process may include steps such as:

    Halogenation: Introduction of halogen atoms to the adamantane structure.

    Substitution: Replacement of halogen atoms with functional groups such as carboxylates.

    Coupling Reactions: Formation of the phenyl-adamantyl linkage through coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a drug candidate due to its stability and bioactivity.

    Medicine: Explored for antiviral and neurological disease treatments.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate involves its interaction with specific molecular targets and pathways. The adamantyl group provides a rigid framework that can enhance binding affinity to biological targets, potentially inhibiting or modulating their activity. This can lead to therapeutic effects in various diseases .

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-adamantane-1-carboxylic acid: Another adamantane derivative with similar structural features.

    1,3-Dehydroadamantane: Known for its high reactivity and potential as a starting material for various functional derivatives.

Uniqueness

Disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate stands out due to its dual adamantyl groups, which provide enhanced stability and unique reactivity compared to other adamantane derivatives. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

disodium;3-[4-(3-carboxylato-1-adamantyl)phenyl]adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O4.2Na/c29-23(30)27-11-17-5-18(12-27)8-25(7-17,15-27)21-1-2-22(4-3-21)26-9-19-6-20(10-26)14-28(13-19,16-26)24(31)32;;/h1-4,17-20H,5-16H2,(H,29,30)(H,31,32);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVDKEAYUDBVPP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)[O-])C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)(C6)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Na2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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